molecular formula C17H15F2N3O3 B11560289 (3E)-N-(2,4-Difluorophenyl)-3-{[(4-hydroxyphenyl)formamido]imino}butanamide

(3E)-N-(2,4-Difluorophenyl)-3-{[(4-hydroxyphenyl)formamido]imino}butanamide

Cat. No.: B11560289
M. Wt: 347.32 g/mol
InChI Key: CPKDAMAQSCPQRU-UFFVCSGVSA-N
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Description

(3E)-N-(2,4-Difluorophenyl)-3-{[(4-hydroxyphenyl)formamido]imino}butanamide is a synthetic organic compound characterized by its unique chemical structure, which includes difluorophenyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2,4-Difluorophenyl)-3-{[(4-hydroxyphenyl)formamido]imino}butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-difluoroaniline with an appropriate acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-hydroxybenzaldehyde under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2,4-Difluorophenyl)-3-{[(4-hydroxyphenyl)formamido]imino}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

    Substitution: Various halogenating agents or nucleophiles; reactions may require catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

(3E)-N-(2,4-Difluorophenyl)-3-{[(4-hydroxyphenyl)formamido]imino}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-(2,4-Difluorophenyl)-3-{[(4-hydroxyphenyl)formamido]imino}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both difluorophenyl and hydroxyphenyl groups in This compound imparts distinct chemical reactivity and biological activity.
  • The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C17H15F2N3O3

Molecular Weight

347.32 g/mol

IUPAC Name

N-[(E)-[4-(2,4-difluoroanilino)-4-oxobutan-2-ylidene]amino]-4-hydroxybenzamide

InChI

InChI=1S/C17H15F2N3O3/c1-10(21-22-17(25)11-2-5-13(23)6-3-11)8-16(24)20-15-7-4-12(18)9-14(15)19/h2-7,9,23H,8H2,1H3,(H,20,24)(H,22,25)/b21-10+

InChI Key

CPKDAMAQSCPQRU-UFFVCSGVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)O)/CC(=O)NC2=C(C=C(C=C2)F)F

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)CC(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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